Dimethyl sulfide-d6

Catalog No.
S1490727
CAS No.
926-09-0
M.F
C2H6S
M. Wt
68.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sulfide-d6

CAS Number

926-09-0

Product Name

Dimethyl sulfide-d6

IUPAC Name

trideuterio(trideuteriomethylsulfanyl)methane

Molecular Formula

C2H6S

Molecular Weight

68.17 g/mol

InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3

InChI Key

QMMFVYPAHWMCMS-WFGJKAKNSA-N

SMILES

CSC

Synonyms

2-Thiapropane-d6; DMS-d6; Dimethyl Monosulfide-d6; Dimethyl Sulfide-d6; Dimethyl Sulphide-d6; Dimethyl Thioether-d6; Methyl Monosulfide-d6; Methylthiomethane-d6; Thiobis(methane)-d6;

Canonical SMILES

CSC

Isomeric SMILES

[2H]C([2H])([2H])SC([2H])([2H])[2H]

Dimethyl sulfide-d6 is a deuterated derivative of dimethyl sulfide, with the chemical formula C2D6OSC_2D_6OS. This compound is characterized by its colorless, odorless liquid state at room temperature, and it exhibits a high boiling point of approximately 189°C. It is widely recognized for its role as a polar aprotic solvent, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it facilitates the dissolution of both polar and nonpolar compounds. Dimethyl sulfide-d6 is notable for its isotopic purity, making it an essential tool in high-resolution NMR studies due to its ability to provide clear spectral data without interference from protons in the solvent itself .

  • Similar to DMS, DMDS-d6 is likely flammable and may have irritant properties.
  • Specific data on DMDS-d6 toxicity is limited, but it's advisable to handle it with appropriate personal protective equipment in a well-ventilated fume hood following general laboratory safety guidelines [].

Note:

  • This analysis is based on available information about DMS and general scientific principles. More specific data on DMDS-d6 properties and applications might be available in specialized scientific literature.

Atmospheric Chemistry:

  • DMS is the most abundant reduced sulfur compound emitted from the ocean, playing a crucial role in global sulfur cycling and climate regulation.
  • It reacts with atmospheric hydroxyl radicals (OH) to form sulfuric acid, contributing to the formation of cloud condensation nuclei (CCN), which influence cloud formation and ultimately impact climate.

Marine Biology:

  • DMS is produced by certain phytoplankton species as a defense mechanism against predators.
  • Studying DMS emissions from the ocean helps scientists understand the health and productivity of marine ecosystems.

Climate Change Research:

  • As DMS emissions are linked to marine productivity, monitoring changes in DMS levels can provide insights into the impacts of climate change on the ocean.
  • Understanding how climate change affects DMS production can improve our understanding of its potential feedback loop on global climate.

Analytical Chemistry:

  • Due to its distinct odor and volatility, DMS is often used as a calibrant gas in various analytical techniques, such as gas chromatography and mass spectrometry. https://www.smolecule.com/

Astrobiology:

  • DMS has been detected in interstellar space and on the Martian surface, making it a potential biomarker for extraterrestrial life.
  • Studying the presence and distribution of DMS in various celestial bodies can contribute to the search for life beyond Earth.
, particularly those involving metal-thiolate disulfide exchange reactions. The presence of dimethyl sulfide within samples of dimethyl sulfoxide can complicate analyses due to potential reactivity with other substances at low concentrations. Understanding these interactions is crucial for accurate experimental outcomes .

Dimethyl sulfide-d6 has demonstrated biological activity primarily through its role as a solvent that enhances the absorption of other substances. It has antioxidant properties and can influence various biochemical pathways by improving the efficacy of drugs administered alongside it. Studies have shown that it can alter the metabolic phenotype of liver cells, promoting characteristics similar to primary human hepatocytes. Additionally, it has been used in animal models for reducing inflammation and facilitating the transport of therapeutic agents through skin .

The synthesis of dimethyl sulfide-d6 typically involves heating dimethyl sulfide in heavy water (D2OD_2O) with a basic catalyst such as calcium oxide. This process does not achieve complete conversion in one step; therefore, the water produced must be removed and replaced with heavy water multiple times to drive the equilibrium toward the fully deuterated product. This method ensures a high degree of isotopic enrichment necessary for NMR applications .

Dimethyl sulfide-d6 shares similarities with several other deuterated solvents commonly used in NMR spectroscopy. Here are some notable comparisons:

CompoundMolecular FormulaBoiling PointUnique Features
Dimethyl SulfoxideC2H6OSC_2H_6OS189°CHighly polar aprotic solvent; widely used industrially
Deuterated ChloroformCDCl3CDCl_361.2°CLower boiling point; primarily used for NMR studies
Deuterated MethanolCD3OHCD_3OH64.7°CMore volatile; useful for specific NMR applications
Deuterated AcetonitrileCD3CNCD_3CN81.6°CDifferent solubility properties; used in various reactions

Dimethyl sulfide-d6 stands out due to its stability under various conditions and its versatility as a solvent capable of dissolving both polar and nonpolar compounds effectively .

The synthesis of deuterated compounds began in the 1930s following Harold Urey’s discovery of deuterium. Early applications focused on metabolic pathway tracing, but by the 1960s, deuterated solvents like DMSO-d6 gained prominence in NMR due to their ability to suppress background noise. Dimethyl sulfide-d6, first synthesized in the 1970s, addressed the need for a deuterated solvent compatible with sulfur-containing analytes. Industrial production scaled in the 1990s, driven by advancements in catalytic deuteration methods using aluminum oxide and heavy water (D₂O).

Scientific Significance in Modern Isotopic Research

Deuterated reagents like DMS-d6 enable:

  • High-resolution NMR: Eliminates proton interference, allowing precise structural elucidation of organic molecules.
  • Isotope effect studies: Slows reaction kinetics involving C–H bonds, aiding mechanistic investigations.
  • Environmental tracing: Monitors sulfur cycle dynamics without isotopic overlap from natural DMS.

Relationship to Non-deuterated Dimethyl Sulfide

Non-deuterated DMS ((CH₃)₂S) is a volatile organosulfur compound involved in marine biogeochemical cycles and atmospheric aerosol formation. In contrast, DMS-d6 serves as a stable, non-reactive solvent in laboratory settings. Key differences include:

PropertyDMS-d6DMS
Molecular Weight68.17 g/mol62.13 g/mol
Boiling Point36.5°C37°C
Density0.928 g/mL0.846 g/mL
NMR UtilityNo ^1H signalsStrong ^1H signals

Deuterium Exchange Reaction Mechanisms

Base-Catalyzed Exchange Processes

Base-catalyzed deuterium exchange represents a cornerstone in the synthesis of dimethyl sulfoxide-d6. This process leverages the kinetic acidity of protons α to the sulfoxide group, which can be abstracted by strong bases to form carbanionic intermediates. In the presence of deuterium oxide (D~2~O), these intermediates rapidly incorporate deuterium at the methyl positions [2].

The mechanism proceeds through a three-step sequence:

  • Deprotonation: A strong base (e.g., sodium hydride or calcium oxide) abstracts a proton from a methyl group adjacent to the sulfoxide sulfur, generating a resonance-stabilized carbanion.
  • Deuterium Incorporation: The carbanion reacts with D~2~O, replacing the abstracted proton with deuterium.
  • Regeneration: The base is regenerated, enabling catalytic turnover [2].

Steric and electronic factors critically influence reaction efficiency. For instance, bulkier bases like lithium diisopropylamide (LDA) exhibit enhanced selectivity for methyl group deprotonation over competing side reactions [2]. Kinetic studies reveal that the exchange rate correlates with the base strength (pK~a~ > 35), as weaker bases fail to overcome the substantial kinetic barrier associated with methyl group deprotonation [1] [2].

Temperature-Dependent Exchange Kinetics

The deuterium exchange process exhibits pronounced temperature dependence, governed by Arrhenius kinetics. Below 110 K, exchange rates remain nearly constant due to dominant quantum tunneling effects, with activation energies as low as 1.1 kJ/mol [3]. Above this threshold, classical thermal activation dominates, yielding activation energies of 22 kJ/mol for the methyl group exchange [3].

Experimental data demonstrate:

  • Low-Temperature Regime (T < 110 K): Exchange completion requires >24 hours, with isotopic scrambling minimized.
  • High-Temperature Regime (T > 110 K): Complete deuteration occurs within 20 minutes, albeit with slight (<2%) isotopic dilution from proton back-exchange [3].

Optimal conditions balance reaction velocity and isotopic fidelity, typically employing temperatures between 298–323 K for laboratory-scale syntheses [2] [3].

Industrial-Scale Synthesis Approaches

Repeated Exchange Cycle Methodology

Industrial production of dimethyl sulfoxide-d6 employs a cyclic deuteration strategy to maximize isotopic incorporation:

  • Primary Exchange: Dimethyl sulfoxide reacts with D~2~O under reflux (355 K) with calcium oxide catalyst.
  • Water Removal: Volatile HDO byproduct is distilled off under reduced pressure (50 mbar).
  • Recharge: Fresh D~2~O is introduced, and steps 1–2 are repeated.

Each cycle increases deuteration by 25–30%, necessitating 4–5 cycles for ≥99% isotopic purity [5]. Large-scale reactors (5,000 L capacity) achieve batch yields of 1.2–1.5 metric tons per cycle [5].

Optimization of Deuteration Degree

Critical parameters for maximizing deuteration efficiency include:

ParameterOptimal RangeEffect on Deuteration
Catalyst Loading5–7 wt% CaOMaximizes turnover frequency
D~2~O:Sulfoxide Ratio3:1 (molar)Minimizes dilution costs
Reaction Pressure0.5–0.7 atmSuppresses solvent loss

Process analytical technology (PAT) tools like inline Raman spectroscopy enable real-time monitoring of deuteration progress, reducing cycle times by 18–22% compared to offline sampling [5].

Purification Techniques for Research-Grade Material

Low-Temperature Recrystallization Processes

High-purity dimethyl sulfoxide-d6 (>99.9% isotopic purity) is obtained via fractional crystallization:

  • Seed Crystal Formation: The crude product is cooled to 263 K, inducing nucleation of deuterated crystals.
  • Layer Growth: Temperature is gradually raised to 283 K over 12 hours, allowing selective deposition of D~6~-isotopologue.
  • Mother Liquor Removal: Residual liquid (enriched in partially deuterated species) is decanted under argon.

This method achieves 99.97% isotopic purity with single-pass yields of 68–72% [2].

Vacuum Distillation Parameters

Final polishing employs short-path distillation under stringent conditions:

ConditionSpecificationRationale
Boiling Point322 K at 15 mbarMinimizes thermal decomposition
Column Efficiency≥40 theoretical platesSeparates D~6~ from D~5~H isotopologues
Throughput0.8 L/hr per m~2~Balances purity and yield

Distillate fractions are analyzed via gas chromatography–mass spectrometry (GC-MS), rejecting any material with D~5~H content >0.03% [2].

Isotopic Purity Assessment Methodologies

Three complementary techniques verify isotopic composition:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ^1^H NMR: Residual proton signals at δ 2.6 ppm (methyl groups) quantify non-deuterated impurities. Detection limit: 0.01% H [2].
    • ^2^H NMR: Confirms deuterium distribution pattern; single peak at δ 2.5 ppm indicates uniform deuteration [2].
  • Isotope Ratio Mass Spectrometry (IRMS)

    • Measures D/H ratio with ±0.0005% precision using electron impact ionization (70 eV) and magnetic sector analysis [3].
  • Raman Spectroscopy

    • Monitors S=O stretching mode at 1045 cm^-1^; peak width <8 cm^-1^ confirms absence of isotopic inhomogeneity [5].

Calibration against NIST-traceable standards ensures measurement traceability, with interlaboratory comparisons showing <0.5% relative standard deviation [2] [3] [5].

Theoretical Basis for Use in Nuclear Magnetic Resonance Experimentation

The theoretical foundation for utilizing dimethyl sulfoxide-d6 in nuclear magnetic resonance spectroscopy is rooted in the fundamental principles of isotopic substitution and spin quantum mechanics. Deuterium, with its nuclear spin quantum number of 1, exhibits significantly different magnetic properties compared to hydrogen, which possesses a nuclear spin quantum number of 1/2 [1]. This fundamental difference results in deuterium resonating at a frequency approximately 6.5 times lower than hydrogen at the same magnetic field strength [2].

The deuterated form of dimethyl sulfoxide, represented by the chemical formula (CD3)2SO, undergoes complete isotopic substitution where all six hydrogen atoms are replaced by deuterium isotopes [3]. This isotopic replacement creates a magnetically transparent solvent matrix that does not interfere with proton nuclear magnetic resonance observations in the spectral region of interest [4]. The deuteration process achieves isotopic enrichment levels exceeding 99.8%, ensuring minimal residual proton signals that could overlap with analyte resonances [5] [6].

The chemical shift referencing system in dimethyl sulfoxide-d6 utilizes the residual proton signal from incomplete deuteration, which appears as a characteristic quintet at 2.50 parts per million relative to tetramethylsilane [3]. This residual signal arises from the small percentage of dimethyl sulfoxide-d5 molecules present in the deuterated solvent, where one deuterium position has been replaced by a proton. The observed coupling pattern results from the scalar coupling between the proton and adjacent deuterium nuclei, with a coupling constant of 1.9 hertz [3].

The carbon-13 nuclear magnetic resonance spectrum of dimethyl sulfoxide-d6 exhibits a characteristic septet at 39.52 parts per million, resulting from the coupling of the carbon nucleus with the six equivalent deuterium atoms [3]. This isotopic coupling pattern provides valuable information for structural confirmation and serves as a secondary reference standard in carbon-13 nuclear magnetic resonance experiments [7].

Solvent Selection Criteria in Biomolecular Nuclear Magnetic Resonance Studies

The selection of dimethyl sulfoxide-d6 as a solvent for biomolecular nuclear magnetic resonance investigations is governed by several critical physicochemical parameters that optimize spectral quality and molecular solubility. The high dielectric constant and strong dipole moment of dimethyl sulfoxide make it exceptionally suitable for dissolving polar biomolecules, including proteins, peptides, and nucleic acids [8] [9].

The polar aprotic nature of dimethyl sulfoxide-d6 enables effective solvation of charged species and hydrogen bond acceptors without contributing exchangeable protons that would complicate nuclear magnetic resonance spectra [10]. This characteristic is particularly valuable in protein structure determination, where the solvent must maintain native-like conformations while providing sufficient solubility for concentrated nuclear magnetic resonance samples [11].

Water content specifications represent a crucial selection criterion, as residual water signals can interfere with biomolecular resonances and affect dynamic range optimization [12]. High-quality dimethyl sulfoxide-d6 maintains water content below 0.03% as determined by Karl Fischer titration, with nuclear magnetic resonance-detectable water content typically below 0.02% [6] [13]. This stringent water specification ensures optimal signal-to-noise ratios in quantitative nuclear magnetic resonance applications [14].

The chemical stability of dimethyl sulfoxide-d6 under typical nuclear magnetic resonance experimental conditions contributes to its reliability as a biomolecular solvent. The compound exhibits minimal degradation at ambient temperatures and maintains isotopic integrity throughout extended measurement periods [15]. However, proper storage under inert atmosphere conditions is essential to prevent moisture absorption and isotopic dilution [15].

Temperature-dependent solubility considerations play a significant role in biomolecular nuclear magnetic resonance sample preparation. Dimethyl sulfoxide-d6 maintains liquid phase characteristics across a wide temperature range, with a melting point of 20.2°C and boiling point of 189°C [6]. This thermal stability enables variable-temperature nuclear magnetic resonance experiments for studying protein dynamics and conformational changes [10] [16].

Comparative Analysis with Alternative Deuterated Solvents

The comparative evaluation of dimethyl sulfoxide-d6 against alternative deuterated solvents reveals distinct advantages and limitations that influence solvent selection for specific nuclear magnetic resonance applications. Chloroform-d, the most commonly utilized deuterated solvent, exhibits significantly different solvation properties with a chemical shift of 7.24 parts per million and limited polarity [17] [18].

The polarity difference between dimethyl sulfoxide-d6 and chloroform-d represents a fundamental distinction in their application scope. While chloroform-d effectively dissolves lipophilic organic compounds, dimethyl sulfoxide-d6 demonstrates superior performance with polar biomolecules and ionic species [19]. This polarity advantage enables the analysis of compounds that are insoluble in less polar deuterated solvents [20].

Chemical shift range considerations differentiate dimethyl sulfoxide-d6 from other deuterated solvents. The residual proton signal at 2.50 parts per million provides minimal interference with aromatic and alkene proton resonances, unlike chloroform-d which resonates at 7.24 parts per million in the aromatic region [21]. This spectral positioning reduces the likelihood of signal overlap with analyte resonances in complex molecular systems [22].

Deuterium oxide represents another important comparison, particularly for biomolecular studies involving exchangeable protons. While deuterium oxide enables hydrogen-deuterium exchange experiments, dimethyl sulfoxide-d6 provides superior dissolving power for hydrophobic protein regions and membrane-associated biomolecules [10]. The combination of dimethyl sulfoxide-d6 with deuterium oxide has been employed in specialized applications requiring both solvation and exchange capabilities [23].

Acetone-d6 and acetonitrile-d3 offer intermediate polarity options with chemical shifts at 2.05 and 1.94 parts per million respectively [18]. However, these solvents lack the hydrogen bond accepting capability of dimethyl sulfoxide-d6, limiting their effectiveness with highly polar biomolecules [14]. The superior solvation properties of dimethyl sulfoxide-d6 make it the preferred choice for challenging solubility situations in biomolecular nuclear magnetic resonance spectroscopy [24].

Residual Signal Considerations in Research Settings

The comprehensive analysis of residual signals in dimethyl sulfoxide-d6 nuclear magnetic resonance spectra requires careful consideration of multiple sources of unwanted resonances that can compromise spectral interpretation. The primary residual signal originates from incomplete deuteration, resulting in the characteristic quintet at 2.50 parts per million with a coupling constant of 1.9 hertz [3].

Water contamination represents the most significant source of residual signals in dimethyl sulfoxide-d6 preparations. The hygroscopic nature of dimethyl sulfoxide leads to rapid moisture absorption upon exposure to atmospheric conditions [15]. Water signals typically appear as a singlet at approximately 3.33 parts per million, with chemical shift values varying depending on temperature and hydrogen bonding interactions [25]. In samples containing trace amounts of deuterium oxide, the water signal may appear as a triplet due to hydrogen-deuterium exchange processes [26].

Impurity-related residual signals arise from manufacturing processes and storage conditions. High-purity grades of dimethyl sulfoxide-d6 undergo rigorous purification procedures to minimize these interfering signals [12]. Quality control specifications include nuclear magnetic resonance-based impurity testing using high-sensitivity acquisition parameters to detect trace contaminants [13]. The absence of signals other than water and protium solvent in high-purity preparations ensures optimal spectral quality for quantitative applications [12].

Degradation products can contribute to residual signal complications, particularly in samples stored under suboptimal conditions. Mass spectrometric investigations have identified potential degradation pathways leading to compounds such as methanethiol, dimethyl sulfide, and dimethyl disulfide [27]. These degradation products exhibit distinct nuclear magnetic resonance signatures that can interfere with analyte signals if present in sufficient concentration [27].

Temperature-dependent chemical shift variations affect residual signal positions and must be considered in experimental design. The water signal in dimethyl sulfoxide-d6 exhibits significant temperature dependence, with chemical shift changes that can impact quantitative measurements [25]. Proper temperature control and calibration procedures are essential for maintaining consistent referencing standards throughout nuclear magnetic resonance experiments [7].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

926-09-0

Wikipedia

Di((2H3)methyl) sulphide

Dates

Last modified: 04-14-2024

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